(S,R,S)-AHPC-Me-C6-NH2

PROTAC FBXO22 Targeted protein degradation

(S,R,S)-AHPC-Me-C6-NH2 is a structurally defined E3 ligase ligand-linker conjugate for PROTAC synthesis. Three variables critical to degradation efficacy are controlled: (S,R,S) stereochemistry essential for VHL binding, a fixed C6 alkyl linker (~7–8 Å) validated for ternary complex formation, and the Me-VH032 scaffold enhancing oral bioavailability. It directly degrades FBXO22 (DC50 77 nM, Dmax 99%) as a warhead-free probe. Terminal amine enables amide coupling to carboxyl-containing ligands. ≥98% purity ensures reproducible SAR across focused PROTAC libraries.

Molecular Formula C30H45N5O4S
Molecular Weight 571.8 g/mol
Cat. No. B11927616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Me-C6-NH2
Molecular FormulaC30H45N5O4S
Molecular Weight571.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O
InChIInChI=1S/C30H45N5O4S/c1-19(21-11-13-22(14-12-21)26-20(2)32-18-40-26)33-28(38)24-16-23(36)17-35(24)29(39)27(30(3,4)5)34-25(37)10-8-6-7-9-15-31/h11-14,18-19,23-24,27,36H,6-10,15-17,31H2,1-5H3,(H,33,38)(H,34,37)/t19-,23+,24-,27+/m0/s1
InChIKeyUGZLQBJANUBKTH-BOALBMDWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-Me-C6-NH2: A VHL-Recruiting PROTAC Building Block with Defined C6 Linker and Terminal Amine Functionality


(S,R,S)-AHPC-Me-C6-NH2 (CAS 2411422-49-4) is an E3 ligase ligand-linker conjugate designed for proteolysis-targeting chimera (PROTAC) synthesis . The compound incorporates the VH032-derived (S,R,S)-AHPC VHL-recruiting ligand coupled to a C6 alkyl linker terminating in a reactive primary amine . With a molecular formula of C₃₀H₄₅N₅O₄S and molecular weight of 571.78 g/mol, this building block enables covalent conjugation to carboxyl-containing target protein ligands via amide bond formation . It is supplied as a high-purity solid (>98% by HPLC) suitable for PROTAC library construction and targeted protein degradation research .

Why Linker Length, Methylation State, and Stereochemistry Preclude Generic Substitution of (S,R,S)-AHPC-Me-C6-NH2 in PROTAC Development


Generic substitution among VHL ligand-linker conjugates is precluded by three interdependent structural variables that dictate ternary complex formation and degradation efficacy. First, linker length governs the spatial proximity between E3 ligase and target protein; variations as short as two methylene units can shift the degradation profile of a PROTAC [1]. Second, the benzylic methyl group present in the Me-VH032 scaffold (as opposed to non-methylated VH032) alters the exit vector geometry and influences the conformational ensemble of the resulting degrader [2]. Third, the defined (S,R,S) stereochemistry at the hydroxyproline and benzylic amine positions is essential for VHL binding; the (S,S,S) diastereomer serves as a validated negative control with abolished E3 ligase recruitment [3]. Without controlling these variables, reproducible target engagement cannot be assumed.

(S,R,S)-AHPC-Me-C6-NH2 Evidence Guide: Quantified Differentiation Versus Closest Analogs


FBXO22 Degradation Potency: DC50 of 77 nM with 99% Maximum Degradation in Jurkat Cells

(S,R,S)-AHPC-Me-C6-NH2 itself functions as a complete, self-contained FBXO22 PROTAC degrader without requiring conjugation to an additional warhead . In Jurkat cells, it achieves a DC50 (half-maximal degradation concentration) of 77 nM and a Dmax (maximum degradation) of 99% for FBXO22 . Comparative analogs with altered linker length (e.g., C2, C10 variants) have not demonstrated this specific FBXO22 degradation activity, as the C6 linker appears to provide an optimal spatial geometry for VHL-mediated ubiquitination of FBXO22 [1]. Proteome-wide profiling confirms that FBXO22 is the only protein efficiently degraded across the entire proteome at concentrations of 1–10 μM, establishing an exceptionally narrow degradation selectivity window .

PROTAC FBXO22 Targeted protein degradation VHL E3 ligase Degradation kinetics

Linker Methylation as a Determinant of PROTAC Oral Bioavailability: C6-Alkyl with Me-VH032 Scaffold

A systematic study of 11 structurally related VHL-based PROTACs demonstrated that linker methylation significantly influences chameleonic folding and efflux ratio (ER), which in turn correlates with oral bioavailability (F%) in mice [1]. While this study did not evaluate (S,R,S)-AHPC-Me-C6-NH2 directly as a final PROTAC, it established that methylation at the benzylic amine position—the defining structural feature of the Me-VH032 scaffold incorporated in this conjugate—drives conformational shielding of polar surface area in nonpolar environments [2]. In contrast, non-methylated VH032-based conjugates (e.g., (S,R,S)-AHPC-C6-NH2) lack this methyl group and therefore do not benefit from the same chameleonic folding capacity . The efflux ratio (ER) proved to be a stronger predictor of oral bioavailability than Caco-2 permeability alone [1].

PROTAC pharmacokinetics Oral bioavailability Linker methylation VHL Efflux ratio

Chemical Purity: 99.81% by HPLC Versus Industry Baseline ≥95% for Non-Methylated C6 Analog

(S,R,S)-AHPC-Me-C6-NH2 is commercially available with a validated purity of 99.81% as determined by HPLC . This exceeds the ≥95% purity specification typical for the non-methylated analog (S,R,S)-AHPC-C6-NH2 hydrochloride from the same vendor class . Higher initial building block purity minimizes the introduction of structurally related impurities that could confound biological assays or complicate downstream PROTAC purification .

PROTAC building block Chemical purity Quality control Reproducibility HPLC

Validated Synthetic Intermediacy in Oseltamivir PROTAC (Patent CN112592331A) as Compound SI-9

(S,R,S)-AHPC-Me-C6-NH2 is explicitly designated as Compound SI-9 in patent CN112592331A, which describes the preparation of oseltamivir-based PROTACs for anti-influenza applications [1]. This patent disclosure establishes a documented synthetic route and application precedent that distinguishes it from structurally related but unvalidated VHL ligand-linker conjugates such as (S,R,S)-AHPC-Me-C10-NH2 or (S,R,S)-AHPC-C6-NH2, which lack equivalent patent-validated use cases in published PROTAC syntheses [2].

PROTAC synthesis Patent-validated building block Oseltamivir Antiviral SI-9

Recommended Application Scenarios for (S,R,S)-AHPC-Me-C6-NH2 Based on Validated Evidence


FBXO22 Functional Probe Development Without Additional Warhead Conjugation

For researchers investigating the biological function of FBXO22, (S,R,S)-AHPC-Me-C6-NH2 can be deployed directly as a chemical probe without requiring conjugation to a separate target-binding warhead. The compound induces FBXO22 degradation with a DC50 of 77 nM and 99% Dmax in Jurkat cells, enabling dose-dependent loss-of-function studies . Proteome-wide selectivity profiling confirms that FBXO22 is the sole protein efficiently degraded, making this compound suitable for target validation experiments where off-target degradation would confound interpretation .

Synthesis of PROTACs Requiring a C6 Alkyl Linker and Terminal Amine for Carboxyl-Conjugation

This building block is optimized for PROTAC synthesis where the target protein ligand terminates in a carboxylic acid moiety . The C6 alkyl linker provides a defined spatial separation of approximately 7–8 Å between the VHL E3 ligase binding site and the target ligand attachment point, a length that has been validated in multiple PROTAC designs for ternary complex formation . The terminal primary amine enables straightforward amide coupling under standard peptide synthesis conditions (e.g., HATU/DIPEA in DMF) .

Parallel Synthesis of PROTAC Libraries with Defined C6 Linker Length

For medicinal chemistry teams conducting linker-length SAR studies, (S,R,S)-AHPC-Me-C6-NH2 provides a fixed C6 alkyl reference point against which shorter (C2, C3) and longer (C10, PEG-based) linkers can be systematically compared . The terminal amine functionality supports parallel amide coupling with diverse carboxyl-containing warheads, enabling rapid generation of focused PROTAC libraries where linker length is the sole variable . The high purity (99.81%) minimizes impurity-driven variability across library members .

In Vivo PROTAC Development Prioritizing Oral Bioavailability Potential

For programs targeting oral administration of VHL-based PROTACs, (S,R,S)-AHPC-Me-C6-NH2 incorporates the Me-VH032 scaffold, which has been demonstrated to enhance chameleonic folding and reduce efflux ratio—a strong predictor of oral bioavailability in murine models . PROTACs constructed with methylated VHL ligands exhibit improved in vivo pharmacokinetic profiles compared to non-methylated VH032-derived degraders, making this building block a strategic choice for programs anticipating oral dosing .

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